![molecular formula C19H16N2O5 B5211914 5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5211914.png)
5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as PEPB, is a pyrimidinetrione derivative that has gained significant interest in the scientific community due to its potential therapeutic applications. PEPB has been shown to exhibit promising anticancer, antiviral, and anti-inflammatory properties, making it a potential candidate for drug development.
Mechanism of Action
PEPB's mechanism of action is not fully understood. However, it has been proposed that PEPB induces apoptosis in cancer cells by activating the mitochondrial pathway. PEPB has also been shown to inhibit viral replication by inhibiting viral protease activity. Furthermore, PEPB's anti-inflammatory properties are thought to be due to its ability to inhibit the NF-κB signaling pathway.
Biochemical and Physiological Effects:
PEPB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that PEPB induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. PEPB has also been shown to inhibit viral replication by inhibiting viral protease activity. Additionally, PEPB has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
PEPB has several advantages and limitations for lab experiments. One advantage is that it exhibits promising therapeutic potential, making it a potential candidate for drug development. Additionally, PEPB has been shown to exhibit low toxicity in vitro and in vivo. However, one limitation is that PEPB's mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Furthermore, PEPB's pharmacokinetic properties have not been fully characterized, making it difficult to determine its efficacy in vivo.
Future Directions
There are several future directions for PEPB research. One direction is to further elucidate its mechanism of action to optimize its therapeutic potential. Additionally, further studies are needed to determine PEPB's pharmacokinetic properties to determine its efficacy in vivo. Furthermore, PEPB's potential for drug development should be further explored, and preclinical studies should be conducted to determine its safety and efficacy.
Synthesis Methods
PEPB can be synthesized through a multistep reaction process. The first step involves the reaction of 2-hydroxyacetophenone with 2-phenoxyethanol to form 2-(2-phenoxyethoxy)acetophenone. This intermediate is then reacted with 3-nitrobenzaldehyde to form the corresponding nitrochalcone. The final step involves the reduction of the nitro group to form PEPB.
Scientific Research Applications
PEPB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. PEPB has also been shown to inhibit the replication of various viruses, including HIV, influenza, and herpes simplex virus. Additionally, PEPB has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-[[3-(2-phenoxyethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-17-16(18(23)21-19(24)20-17)12-13-5-4-8-15(11-13)26-10-9-25-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFCMUIWRNDYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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